Cas no 19036-73-8 ((2S)-1-3-(trifluoromethyl)phenylpropan-2-amine)
(2S)-1-3-(trifluoromethyl)phenylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, a-methyl-3-(trifluoromethyl)-, (aS)-
- (S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-AMINOPROPANE
- (+)-1-(3-aminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- (+)-didesmethylcitalopram
- (2S)-2-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanoic acid
- (S)-didesmethylcitalopram
- (S)-N-didemethyl-citalopram
- (S)-norfenfluramine
- Dexibuprofen Lysine
- d-norfenfluramine
- nor-(+)-fenfluramine
- S-(+)-didesmethyl citalopram
- S(+)-ibuprofen lysinate monohydra
- S-(+)-norfenfluramine
- UNII-JM43W5556T
- Einecs 242-769-7
- S-Norfenfluramine
- Nordexfenfluramine
- Dexnorfenfluramine
- (S)-1-(3-TRIFLUOROMETHYLPHENYL)-2-PROPANAMINE
- (S)-1-(3-(trifluoromethyl)phenyl)propan-2-amine
- (S)-α-Methyl-3-(trifluoromethyl)benzeneethanamine
- (S)-alpha-methyl-m-(trifluoromethyl)phenethylamine
- [S,(+)]-α-Methyl-m-(trifluoromethyl)phenethylamine
- MFCD00671675
- Norfenfluramine (-)
- (S)-1-(3-Trifluoromethyl-phenyl)-2-aminopropane
- BENZENEETHANAMINE, .ALPHA.-METHYL-3-(TRIFLUOROMETHYL)-, (S)-
- Norfenfluramine, (+)-
- BENZENEETHANAMINE, .ALPHA.-METHYL-3-(TRIFLUOROMETHYL)-, (.ALPHA.S)-
- CS-0197703
- LS-193348
- PHENETHYLAMINE, .ALPHA.-METHYL-M-(TRIFLUOROMETHYL)-, (S)-
- Norfenfluramine, (S)-
- (+)-norfenfluramine
- CHEBI:125533
- AKOS027378233
- CHEMBL253811
- BDBM85530
- SCHEMBL4668266
- (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
- CLX07A6ZIY
- PDSP1_001424
- NCGC00186044-01
- Nor-dexfenfluramine
- PDSP1_000698
- PDSP2_001406
- Q27088005
- PDSP2_001408
- SDCCGSBI-0633814.P001
- EN300-1932182
- UNII-CLX07A6ZIY
- Norfenfluramine (+)
- D0U7BH
- BRD-K31460632-001-01-8
- GTPL216
- MLBHFBKZUPLWBD-ZETCQYMHSA-N
- Nor-d-fenfluramine
- PDSP2_000688
- AS-69910
- 19036-73-8
- Benzeneethanamine, alpha-methyl-3-(trifluoromethyl)-, (alphaS)-
- (2S)-1-3-(trifluoromethyl)phenylpropan-2-amine
- NS00085682
- DA-48583
-
- MDL: MFCD00671675
- Inchi: 1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1
- InChI Key: MLBHFBKZUPLWBD-ZETCQYMHSA-N
- SMILES: FC(C1=CC=CC(=C1)C[C@H](C)N)(F)F
Computed Properties
- Exact Mass: 203.09226
- Monoisotopic Mass: 203.092184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.152
- Boiling Point: 215.2°Cat760mmHg
- Flash Point: 88.9°C
- Refractive Index: 1.467
- PSA: 26.02
- LogP: 3.29540
(2S)-1-3-(trifluoromethyl)phenylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0197703-100mg |
(+)-Norfenfluramine |
19036-73-8 | 99.92% | 100mg |
$190.0 | 2022-04-27 | |
| ChemScence | CS-0197703-250mg |
(+)-Norfenfluramine |
19036-73-8 | 99.92% | 250mg |
$320.0 | 2022-04-27 | |
| ChemScence | CS-0197703-1g |
(+)-Norfenfluramine |
19036-73-8 | 99.92% | 1g |
$990.0 | 2022-04-27 | |
| Key Organics Ltd | AS-69910-250MG |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
19036-73-8 | >95% | 0.25g |
£623.00 | 2023-06-14 | |
| Enamine | EN300-1932182-0.05g |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
19036-73-8 | 0.05g |
$295.0 | 2023-09-17 | ||
| Enamine | EN300-1932182-0.1g |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
19036-73-8 | 0.1g |
$440.0 | 2023-09-17 | ||
| Enamine | EN300-1932182-0.25g |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
19036-73-8 | 0.25g |
$629.0 | 2023-09-17 | ||
| Enamine | EN300-1932182-0.5g |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
19036-73-8 | 0.5g |
$991.0 | 2023-09-17 | ||
| Enamine | EN300-1932182-1.0g |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
19036-73-8 | 1g |
$1829.0 | 2023-05-27 | ||
| Enamine | EN300-1932182-2.5g |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
19036-73-8 | 2.5g |
$2492.0 | 2023-09-17 |
(2S)-1-3-(trifluoromethyl)phenylpropan-2-amine Suppliers
(2S)-1-3-(trifluoromethyl)phenylpropan-2-amine Related Literature
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Additional information on (2S)-1-3-(trifluoromethyl)phenylpropan-2-amine
Chemical Profile of (2S)-1-3-(trifluoromethyl)phenylpropan-2-amine (CAS No. 19036-73-8)
(2S)-1-3-(trifluoromethyl)phenylpropan-2-amine is a chiral amine compound with a molecular formula of C10H12F3N. This compound, identified by its CAS number CAS No. 19036-73-8, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. The presence of a trifluoromethyl group and a stereogenic center at the propan-2-amine moiety makes it a valuable scaffold for the development of novel bioactive molecules.
The compound's structure consists of a phenyl ring substituted with a trifluoromethyl group at the 3-position and an amine group attached to a propan-2-one backbone. This configuration imparts both lipophilicity and electronic effects that are crucial for drug-like properties. The stereogenic center at the amine-bearing carbon contributes to the compound's enantiomeric purity, which is essential for pharmacological applications where stereochemistry plays a critical role in biological activity.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The trifluoromethyl group, in particular, is known to increase the lipophilicity and binding enthalpy of small molecules, making it a common feature in drug candidates. Research has demonstrated that compounds containing this moiety often exhibit better pharmacokinetic profiles compared to their non-fluorinated counterparts.
(2S)-1-3-(trifluoromethyl)phenylpropan-2-amine has been explored in various pharmacological contexts, including its potential as an intermediate in the synthesis of central nervous system (CNS) drugs. The combination of the trifluoromethyl group and the chiral amine suggests that this compound may interact with receptors or enzymes involved in neurotransmission. Preliminary studies have indicated that derivatives of this scaffold may exhibit properties relevant to treatments for neurological disorders such as depression and anxiety.
The synthesis of chiral amines remains a challenging yet rewarding area of organic chemistry. The stereocontrol required to produce enantiomerically pure compounds like (2S)-1-3-(trifluoromethyl)phenylpropan-2-amine demands sophisticated synthetic strategies. Common methods include asymmetric hydrogenation, resolution techniques, and chiral auxiliaries or catalysts. Advances in catalytic systems have enabled more efficient and scalable production processes, which are essential for industrial applications.
The pharmaceutical industry continually seeks innovative ways to improve drug discovery pipelines. Computational modeling and high-throughput screening have become integral tools in identifying promising candidates. By leveraging these technologies, researchers can predict the biological activity of compounds like (CAS No. 19036-73-8) before committing significant resources to experimental validation. This approach accelerates the development process and reduces the risk associated with lead optimization.
In addition to its potential in CNS drug development, (2S)-1-3-(trifluoromethyl)phenylpropan-2-amine has been investigated for its role in anti-inflammatory therapies. The trifluoromethyl group is known to modulate electron density, which can influence receptor interactions. Studies have shown that certain fluorinated aromatic amines exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. Further research is warranted to fully elucidate the mechanistic basis of these effects.
The safety and efficacy of any pharmaceutical compound must be rigorously evaluated through preclinical and clinical trials. Good Manufacturing Practices (GMP) ensure that synthetic intermediates like CAS No. 19036-73-8 are produced under controlled conditions, maintaining consistency and purity. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for the testing and approval of new drugs, ensuring that only safe and effective treatments reach patients.
The impact of fluorinated compounds on medicinal chemistry cannot be overstated. Their unique properties have led to numerous breakthroughs in drug development over the past few decades. As research continues to uncover new applications for compounds like (2S)-1-3-(trifluoromethyl)phenylpropan-2-amine, it is likely that we will see further innovation in therapeutic areas ranging from oncology to infectious diseases.
In conclusion, (CAS No. 19036-73-8) represents a promising chemical entity with potential applications across multiple therapeutic domains. Its structural features, particularly the trifluoromethyl group and chiral center, make it an attractive candidate for further exploration in drug discovery programs. With ongoing advancements in synthetic methodologies and computational tools, the future looks bright for harnessing the full potential of this compound and its derivatives.
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